methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O3 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
Methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral replication by interfering with viral RNA synthesis. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: A closely related compound with similar chemical properties and applications.
1,2,4-Triazole-3-carboxylic acid: Another derivative of 1,2,4-triazole, used in similar contexts but with different functional groups.
Uniqueness
Methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both methoxy and ester functional groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted modifications and the development of novel compounds with enhanced properties.
Properties
Molecular Formula |
C5H7N3O3 |
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Molecular Weight |
157.13 g/mol |
IUPAC Name |
methyl 3-methoxy-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C5H7N3O3/c1-10-4(9)3-6-5(11-2)8-7-3/h1-2H3,(H,6,7,8) |
InChI Key |
WSWKMXHPIXKKBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC(=N1)C(=O)OC |
Origin of Product |
United States |
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